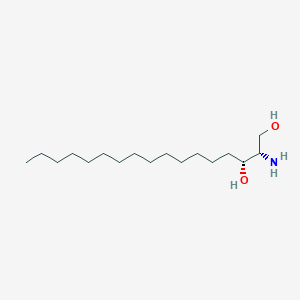

(2S,3R)-2-アミノヘプタデカン-1,3-ジオール

概要

説明

スフィンガニン (d17:0) は、ジヒドロスフィンゴシンとしても知られており、生物活性を持つスフィンゴ脂質です。これは、複雑なスフィンゴ脂質の生合成において重要な役割を果たす長鎖塩基です。スフィンガニンは、細胞成長、分化、アポトーシスなど、さまざまな細胞プロセスに関与しています。 スフィンゴ脂質代謝経路における重要な分子であるセラミドの前駆体です .

科学的研究の応用

Sphinganine has a wide range of applications in scientific research:

Chemistry: Used as an internal standard in chromatographic and mass spectrometry analyses of sphingolipids.

Biology: Involved in the study of cell growth, differentiation, and apoptosis.

Medicine: Research on sphinganine’s role in diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: Utilized in the production of bioactive lipids and as a component in cosmetic formulations.

作用機序

スフィンガニンは、さまざまな細胞プロセスに関与するセラミドの前駆体として作用することにより、その効果を発揮します。 これは、プロテインキナーゼCの活性を阻害し、ニーマン・ピックC型疾患におけるコレステロール輸送を阻害します . スフィンガニンの蓄積は、特定のシグナル伝達経路の活性化を通じてアポトーシスを刺激することができます .

生化学分析

Biochemical Properties

Heptadecasphinganine participates in biochemical reactions within the cell. It is an isomer of sphinganine and has been found to inhibit the growth of certain fungi, such as Candida glabrata and Candida albicans . The nature of these interactions involves the compound binding to the active site of target proteins, disrupting their normal function, and preventing the catalysis of key biochemical reactions .

Cellular Effects

The effects of Heptadecasphinganine on cells are largely dependent on the type of cell and the cellular processes involved. For instance, it has been found to inhibit the growth of certain fungi by disrupting their normal biochemical functions . This suggests that Heptadecasphinganine may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Heptadecasphinganine involves its interaction with target proteins within the cell. By binding to the active site of these proteins, Heptadecasphinganine disrupts their normal function and prevents the catalysis of key biochemical reactions . This can lead to changes in gene expression and potentially influence the activation or inhibition of enzymes.

Temporal Effects in Laboratory Settings

Given its role in inhibiting the growth of certain fungi, it is plausible that its effects may vary over time, depending on factors such as the stability of the compound, its rate of degradation, and the long-term effects on cellular function .

Metabolic Pathways

Heptadecasphinganine is involved in the sphingolipid metabolic pathway It interacts with various enzymes and cofactors within this pathway

準備方法

合成経路と反応条件

スフィンガニン (d17:0) は、セリンとパルミトイルCoAの脱炭酸縮合によって合成することができ、ケト中間体(2-オキソスフィンガニン)が生成され、その後NADPHによって還元されてスフィンガニンが生成されます . この方法は、反応を促進するために特定の酵素と補因子を使用することを含みます。

工業生産方法

工業的な設定では、スフィンガニンは通常、微生物発酵を含むバイオテクノロジープロセスによって生産されます。特定の菌株の細菌または酵母は、代謝経路を操作することでスフィンガニンを生成するように設計されています。 発酵プロセスには、高純度のスフィンガニンを得るための抽出と精製の手順が続きます .

化学反応の分析

反応の種類

スフィンガニンは、以下を含むさまざまな化学反応を起こします。

酸化: スフィンガニンは、細胞シグナル伝達に関与する生物活性脂質であるスフィンガニン-1-リン酸を形成するために酸化されます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過酸が含まれます。

還元: NADPHは、酵素反応で還元剤として一般的に使用されます。

置換: さまざまな求核剤は、目的の生成物に応じて置換反応に使用できます。

生成される主な生成物

スフィンガニン-1-リン酸: 酸化によって形成されます。

セラミド: スフィンガニンのアシル化によって形成されます.

科学研究の応用

スフィンガニンは、科学研究で幅広い用途を持っています。

化学: スフィンゴ脂質のクロマトグラフィーおよび質量分析における内部標準として使用されます.

生物学: 細胞成長、分化、アポトーシスの研究に関与しています。

類似化合物との比較

類似化合物

スフィンゴシン: スフィンゴ脂質代謝に関与する別の長鎖塩基。

セラミド: スフィンゴ脂質経路における重要な分子であり、スフィンガニンから形成されます。

スフィンガニン-1-リン酸: スフィンガニンの酸化から形成される生物活性脂質.

ユニークさ

スフィンガニンは、セラミドの前駆体としての役割とスフィンゴ脂質生合成経路への関与によってユニークです。 スフィンゴシンとは異なり、スフィンガニンは二重結合を持たないため、生物活性と他の分子との相互作用に影響を与えます .

生物活性

(2S,3R)-2-aminoheptadecane-1,3-diol, also known as sphinganine or dihydrosphingosine, is a long-chain amino alcohol that plays a significant role in cellular signaling and membrane structure. This compound is a precursor to various sphingolipids, which are crucial for cell membrane integrity and function. Understanding its biological activity is essential for elucidating its roles in health and disease.

- Molecular Formula : C17H35NO2

- Molecular Weight : 299.49 g/mol

- Solubility : Soluble in organic solvents like chloroform and ethanol but insoluble in water .

1. Sphingolipid Metabolism

(2S,3R)-2-aminoheptadecane-1,3-diol is a fundamental component of sphingolipid metabolism. It serves as a backbone for the synthesis of ceramides and sphingomyelins, which are vital for cellular signaling pathways and structural integrity of membranes. The metabolism of this compound has been linked to various physiological processes including cell growth, differentiation, and apoptosis .

2. Role in Cell Signaling

Research indicates that (2S,3R)-2-aminoheptadecane-1,3-diol influences several signaling pathways:

- MAPK Pathway : This compound acts as an inhibitor of mitogen-activated protein kinases (MAPK), which are involved in cellular responses to growth factors and stress signals. Its inhibition can lead to altered cell proliferation and apoptosis .

- Insulin Sensitivity : Studies have shown that sphingolipid profiles, including levels of (2S,3R)-2-aminoheptadecane-1,3-diol, correlate with insulin sensitivity and the risk of developing type 2 diabetes . Higher levels of certain sphingolipids have been associated with increased risk of prediabetes.

3. Anticancer Properties

Recent findings suggest that (2S,3R)-2-aminoheptadecane-1,3-diol exhibits potential anticancer effects:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of specific apoptotic pathways .

- Inhibition of Tumor Growth : In vitro studies indicate that it may suppress tumor growth by modulating sphingolipid metabolism and influencing cancer cell migration and invasion .

Case Study 1: Sphingolipids and Prediabetes Risk

A longitudinal study involving 140 participants assessed the relationship between plasma levels of sphingolipids and the progression from normoglycemia to prediabetes over five years. The study found significant associations between higher ratios of specific sphingolipids (including those derived from (2S,3R)-2-aminoheptadecane-1,3-diol) and increased risk of developing prediabetes .

| Sphingolipid Ratio | Odds Ratio | Confidence Interval | p-value |

|---|---|---|---|

| C26:0/C26:1 | 2.73 | 1.172 - 4.408 | 0.015 |

| C18:0/C18:1 | 1.236 | 1.042 - 1.466 | 0.015 |

Case Study 2: Cancer Cell Apoptosis

In laboratory settings, treatment with (2S,3R)-2-aminoheptadecane-1,3-diol led to significant apoptosis in prostate cancer cell lines (LNCaP). The study demonstrated that this compound could effectively reduce cell viability and induce DNA fragmentation .

特性

IUPAC Name |

(2S,3R)-2-aminoheptadecane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(20)16(18)15-19/h16-17,19-20H,2-15,18H2,1H3/t16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFQUQCFJDMSIJF-DLBZAZTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(C(CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCC[C@H]([C@H](CO)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10390606 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32164-02-6 | |

| Record name | (2S,3R)-2-aminoheptadecane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10390606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is heptadecasphinganine and why is it relevant in the context of these studies?

A1: Heptadecasphinganine, also known as d17:0, is a long-chain base found in certain glycosphingolipids. In the provided research article [], heptadecasphinganine was identified as a major long-chain base component in blood group A-active glycolipids isolated from hog stomach mucosa. These glycolipids are complex molecules with potential roles in cell signaling and immune recognition.

Q2: How does the presence of heptadecasphinganine in the hog stomach mucosa glycolipids compare to other sources or types of glycosphingolipids?

A2: While the provided research focuses specifically on hog stomach mucosa [], the presence and relative abundance of different long-chain bases like heptadecasphinganine can vary significantly across different organisms, tissues, and even within different glycosphingolipid classes. Further research is needed to understand the specific significance of heptadecasphinganine in these A-active glycolipids compared to other long-chain bases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。